1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine
Description
1-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine is a triazolopyridazine derivative featuring a piperazine core substituted with a sulfonamide group (2-methoxy-4-methylbenzenesulfonyl) and a 3-ethyl-triazolopyridazine moiety. This structure positions it within a class of compounds investigated for bromodomain inhibition, epigenetic regulation, and anticancer activity .
Properties
IUPAC Name |
3-ethyl-6-[4-(2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3S/c1-4-17-20-21-18-7-8-19(22-25(17)18)23-9-11-24(12-10-23)29(26,27)16-6-5-14(2)13-15(16)28-3/h5-8,13H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMLPYMXKMHSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine is a part of the [1,2,4]triazolo[4,3-b]pyridazine class of compounds. These compounds have been found to interact with various targets, including bromodomains. Bromodomains are protein domains that recognize acetylated lysine residues, playing a crucial role in epigenetic regulation.
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-b]pyridazine class have been found to inhibit bromodomains. This inhibition disrupts the recognition of acetylated lysine residues, thereby affecting the transcriptional activity of certain genes.
Biochemical Pathways
The inhibition of bromodomains can affect various biochemical pathways. For instance, the bromodomain-containing protein BRD4 is involved in the transcriptional regulation of several genes, including those involved in cell cycle progression and apoptosis. Therefore, the inhibition of BRD4 by [1,2,4]triazolo[4,3-b]pyridazine compounds could potentially affect these pathways.
Pharmacokinetics
Compounds in the [1,2,4]triazolo[4,3-b]pyridazine class have been found to exhibit good oral bioavailability
Result of Action
The inhibition of bromodomains by [1,2,4]triazolo[4,3-b]pyridazine compounds can lead to changes in gene expression. This can result in various cellular effects, depending on the specific genes affected. For instance, if genes involved in cell cycle progression are affected, this could potentially lead to cell cycle arrest.
Biological Activity
1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-methoxy-4-methylbenzenesulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a triazolo-pyridazine moiety linked to a piperazine ring. The presence of the methoxy and sulfonyl groups enhances its solubility and bioavailability, potentially influencing its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N6O3S |
| Molecular Weight | 396.49 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.
- Receptor Modulation : It may also modulate GABA-A receptors, suggesting potential applications in neuropharmacology.
Antitumor Activity
Research indicates that derivatives of triazolo-pyridazines exhibit significant antitumor properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
- Case Study : A derivative was tested against MCF-7 breast cancer cells, showing IC50 values indicating potent cytotoxicity.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored through its effects on various inflammatory mediators.
- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Antimicrobial Activity
Compounds with similar structures have displayed antimicrobial effects against various pathogens.
- Case Study : A related triazolo-pyridazine was found effective against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.
In Vitro Studies
Numerous studies have highlighted the compound's efficacy in vitro:
| Study | Findings |
|---|---|
| Antitumor Evaluation | Induced apoptosis in cancer cells |
| Anti-inflammatory Assessment | Reduced cytokine levels |
| Antimicrobial Testing | Active against Gram-positive bacteria |
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary for understanding the full therapeutic potential.
- Animal Models : Research involving murine models has shown reduced tumor growth when treated with the compound.
- Safety Profile : Toxicological assessments indicate a favorable safety profile at therapeutic doses.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The triazolopyridazine scaffold is widely explored for its ability to interact with bromodomains (e.g., BRD4) and other epigenetic targets. Key structural variations among analogues include:
Key Observations :
- Substitution at 3-position: Ethyl (target compound) vs. methoxy (AZD5153), trifluoromethyl (STK651245), or isopropyl (STK719914).
- Sulfonamide vs. Bivalent Linkers: The target compound’s sulfonamide group differs from AZD5153’s bivalent structure, which enables dual BRD4 binding and higher potency (IC₅₀: 3 nM). Monovalent derivatives like the target compound may trade potency for improved pharmacokinetics .
Functional and Pharmacological Comparisons
BRD4 Inhibition and Anticancer Activity
- AZD5153: Demonstrated potent BRD4 inhibition (IC₅₀: 3 nM) and in vivo efficacy in MYC-driven xenografts via c-Myc downregulation .
- Target Compound : While direct data are unavailable, its structural similarity to AZD5153 suggests moderate BRD4 affinity. The sulfonamide group may enhance solubility but reduce binding compared to bivalent inhibitors .
- STK651245 (6) : Exhibited BRD4 inhibition with IC₅₀ < 50 nM, highlighting the role of trifluoromethyl groups in enhancing binding .
Selectivity and Off-Target Effects
- Compounds like Lin28-1632 (3-methyl-triazolopyridazine) target RNA-binding proteins, indicating scaffold versatility. The target compound’s ethyl and sulfonyl groups likely confer distinct selectivity profiles compared to methyl or indole derivatives .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | AZD5153 | STK651245 (6) |
|---|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | 547.63 g/mol | ~450 g/mol |
| LogP | Moderate (due to ethyl/sulfonyl) | High (bivalent structure) | High (trifluoromethyl) |
| Solubility | Improved (sulfonamide) | Moderate | Low |
| Metabolic Stability | Likely stable (sulfonamide) | Hepatic clearance dominant | Variable (indole metabolism) |
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
